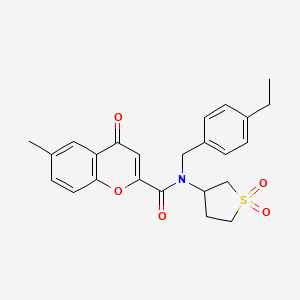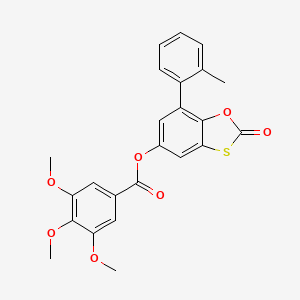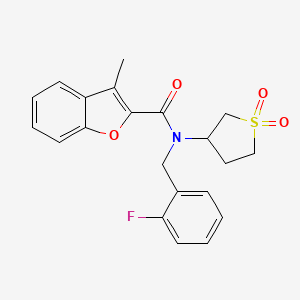![molecular formula C18H19N7O7S3 B14992804 7-{[3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14992804.png)
7-{[3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “7-[3-(3-METHOXY-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID” is a complex organic molecule that features multiple functional groups, including a pyrazole ring, a thiadiazole ring, and a β-lactam ring. Compounds with such intricate structures are often of interest in medicinal chemistry and pharmaceutical research due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, each designed to introduce specific functional groups and structural elements. Typical synthetic routes might include:
Formation of the Pyrazole Ring: This could be achieved through the condensation of appropriate hydrazines with 1,3-dicarbonyl compounds.
Introduction of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents.
Formation of the Thiadiazole Ring: This might involve cyclization reactions using thiosemicarbazides and appropriate electrophiles.
Construction of the β-Lactam Ring: This could be achieved through cyclization reactions involving amines and acyl chlorides.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction of the nitro group to an amine could be a significant reaction.
Substitution: Various substitution reactions could occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated derivatives, substituted pyrazoles or thiadiazoles.
科学研究应用
Chemistry
Catalysis: The compound might serve as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Antimicrobial Activity: Possible applications in developing new antibiotics.
Medicine
Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.
Diagnostics: Potential use in diagnostic assays.
Industry
Agriculture: Possible applications as a pesticide or herbicide.
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action would depend on the specific biological target. For example:
Enzyme Inhibition: The compound might bind to the active site of an enzyme, blocking substrate access.
Antimicrobial Activity: It could disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.
相似化合物的比较
Similar Compounds
Penicillins: β-lactam antibiotics with similar core structures.
Cephalosporins: Another class of β-lactam antibiotics.
Thiadiazoles: Compounds with similar ring structures.
Uniqueness
Structural Complexity: The combination of multiple functional groups and ring systems.
Potential Biological Activity: Unique interactions with biological targets due to its complex structure.
属性
分子式 |
C18H19N7O7S3 |
|---|---|
分子量 |
541.6 g/mol |
IUPAC 名称 |
7-[3-(3-methoxy-4-nitropyrazol-1-yl)propanoylamino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H19N7O7S3/c1-8-20-21-18(35-8)34-7-9-6-33-16-12(15(27)24(16)13(9)17(28)29)19-11(26)3-4-23-5-10(25(30)31)14(22-23)32-2/h5,12,16H,3-4,6-7H2,1-2H3,(H,19,26)(H,28,29) |
InChI 键 |
KIRGIRMPUUOEBZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CCN4C=C(C(=N4)OC)[N+](=O)[O-])SC2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-butyl-4-methyl-N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzenesulfonamide](/img/structure/B14992722.png)
![6-[(E)-2-(furan-2-yl)ethenyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14992724.png)
![N-(2-ethoxyphenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B14992732.png)
![N3-(4-bromophenyl)-7-methyl-5-oxo-N2-phenyl-5H-thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B14992736.png)
![3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-4-(3-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14992742.png)

![5-benzyl-6-methyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one](/img/structure/B14992760.png)
![1-butyl-2-[(2,5-dimethylphenoxy)methyl]-1H-benzimidazole](/img/structure/B14992787.png)

![5-chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B14992795.png)
![N-(4-ethylphenyl)-6-(4-methoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B14992799.png)

![7-(4-fluorophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B14992805.png)
![3-(2-hydroxy-5-methylphenyl)-4-(3-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14992807.png)
